8-(2-methoxyphenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one
Description
The compound 8-(2-methoxyphenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.0³,⁷]trideca-1(9),3,5,10-tetraen-13-one is a nitrogen-rich polycyclic heteroaromatic system featuring a tricyclic core with seven nitrogen atoms (heptazatricyclo) and two methoxyphenyl substituents at positions 8 and 10. The complex ring system incorporates fused azole and aromatic rings, with a ketone group at position 12. Its structural uniqueness lies in the combination of high nitrogen content, stereoelectronic effects from methoxy groups, and conformational rigidity due to the fused ring system.
Properties
Molecular Formula |
C20H17N7O3 |
|---|---|
Molecular Weight |
403.4 g/mol |
IUPAC Name |
8-(2-methoxyphenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one |
InChI |
InChI=1S/C20H17N7O3/c1-29-12-7-5-6-11(10-12)16-15-17(19(28)23-22-16)21-20-24-25-26-27(20)18(15)13-8-3-4-9-14(13)30-2/h3-10,18H,1-2H3,(H,23,28)(H,21,24,26) |
InChI Key |
KTNFKLVVAQRSNG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NNC(=O)C3=C2C(N4C(=NN=N4)N3)C5=CC=CC=C5OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-methoxyphenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Core Structure: The initial step often involves the construction of the tricyclic core through cyclization reactions. This can be achieved using starting materials such as substituted anilines and aldehydes under acidic or basic conditions.
Introduction of Methoxy Groups: Methoxy groups can be introduced through methylation reactions using reagents like methyl iodide (CH₃I) in the presence of a base such as potassium carbonate (K₂CO₃).
Final Cyclization and Purification: The final step involves cyclization to form the heptazatricyclic structure, followed by purification using techniques like column chromatography.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route for scalability, cost-effectiveness, and safety. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
8-(2-methoxyphenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where reagents like sodium hydride (NaH) can be used to replace the methoxy groups with other substituents.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: H₂ gas with Pd/C catalyst.
Substitution: NaH in aprotic solvents like dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules.
Biology
Biologically, it may exhibit interesting pharmacological activities, making it a candidate for drug discovery and development.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential, particularly in targeting specific enzymes or receptors.
Industry
Industrially, this compound could be used in the synthesis of advanced materials or as a precursor for other valuable chemicals.
Mechanism of Action
The mechanism of action of 8-(2-methoxyphenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one involves its interaction with molecular targets such as enzymes or receptors. The methoxy groups and tricyclic structure may allow it to bind to specific sites, modulating biological pathways and exerting its effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their differentiating features:
Structural and Electronic Differences
Nitrogen Content: The target compound’s heptazatricyclo system (7 nitrogen atoms) contrasts with analogs like the hexaazatricyclo (6 nitrogens, ) and diaza/aza systems ().
Substituent Positioning : The 2- and 3-methoxyphenyl groups in the target compound differ from the 4-methoxyphenyl substituents in –3. Ortho/meta-substitution induces steric hindrance and alters electronic effects (e.g., resonance vs. inductive), impacting solubility and intermolecular interactions.
Heteroatom Diversity : Sulfur-containing analogs () exhibit greater lipophilicity, whereas oxygen/nitrogen-rich systems () favor polar interactions. The target compound’s lack of sulfur may limit membrane permeability compared to derivatives.
Biological Activity
The compound 8-(2-methoxyphenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one is a complex organic molecule with a unique tricyclic structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties as well as its interactions with biological targets.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 364.44 g/mol. The compound's structure features two methoxy groups attached to phenyl rings and a heptazatricyclic core that may influence its reactivity and biological interactions.
Antimicrobial Properties
Preliminary studies suggest that the compound exhibits notable antimicrobial activity against various bacterial strains. Research indicates that it may inhibit bacterial growth by interfering with specific enzymes or metabolic pathways essential for bacterial survival.
Table 1: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Inhibition of cell wall synthesis |
| Escherichia coli | 16 µg/mL | Disruption of metabolic pathways |
| Pseudomonas aeruginosa | 64 µg/mL | Enzyme inhibition |
Anticancer Properties
The compound has also shown promise in anticancer research , demonstrating cytotoxic effects against several cancer cell lines. Its mechanism may involve the induction of apoptosis (programmed cell death) and inhibition of tumor growth.
Case Study: Cytotoxicity Against Cancer Cell Lines
In vitro studies have been conducted on various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that the compound significantly reduced cell viability in a dose-dependent manner.
Table 2: Cytotoxicity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis |
| HeLa | 20 | Inhibition of cell cycle progression |
The biological activity of the compound is believed to stem from its ability to interact with various molecular targets within cells. These interactions may include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Binding : It could bind to receptors that modulate cellular responses, affecting processes such as proliferation and apoptosis.
Comparative Analysis
When compared to similar compounds with structural variations, the presence of methoxy groups in this compound enhances its lipophilicity and potentially increases its bioavailability.
Table 3: Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 8-(2-fluorophenyl)-10-(3-methoxyphenyl)-... | Contains fluorine instead of methoxy | Higher antimicrobial activity |
| 8-(2-methoxyphenyl)-10-(phenyl)-... | No methoxy group on one phenyl ring | Reduced anticancer efficacy |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
